molecular formula C20H25F3N8 B12249517 2-Tert-butyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

2-Tert-butyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12249517
M. Wt: 434.5 g/mol
InChI Key: YQRIKVVDIPSRFJ-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl and ethyl groups. The triazolo[4,3-b]pyridazine moiety is then synthesized separately and coupled with the pyrimidine core through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors for continuous synthesis, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its stability and lipophilicity. This makes it particularly suitable for applications in drug development and materials science.

Properties

Molecular Formula

C20H25F3N8

Molecular Weight

434.5 g/mol

IUPAC Name

6-[4-(2-tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C20H25F3N8/c1-5-13-12-16(25-17(24-13)19(2,3)4)30-10-8-29(9-11-30)15-7-6-14-26-27-18(20(21,22)23)31(14)28-15/h6-7,12H,5,8-11H2,1-4H3

InChI Key

YQRIKVVDIPSRFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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